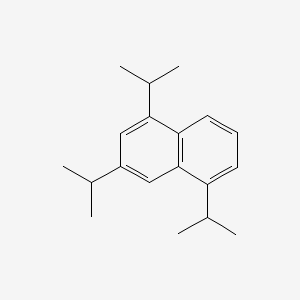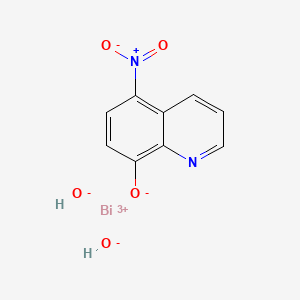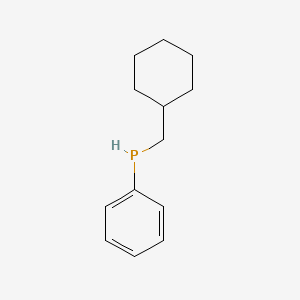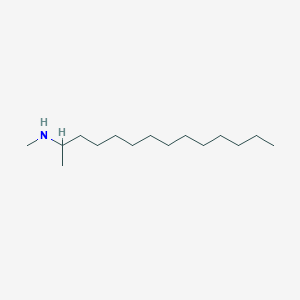![molecular formula C13H10Cl2O2 B14669212 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride CAS No. 41791-72-4](/img/structure/B14669212.png)
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride typically involves the reaction of 1-chloronaphthalene with propanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Starting Materials: 1-chloronaphthalene and propanoyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl3) is commonly used.
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and water. The reactions are typically carried out at room temperature.
Hydrolysis: Requires aqueous conditions, often at elevated temperatures.
Esterification: Alcohols are used as nucleophiles, and the reaction is catalyzed by acids such as sulfuric acid.
Amidation: Ammonia or primary amines are used, often under mild heating.
Major Products Formed
Hydrolysis: 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Esters of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
Amidation: Amides of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
Aplicaciones Científicas De Investigación
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new covalent bonds. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Bromonaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Fluoronaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Iodonaphthalen-2-yl)oxy]propanoyl chloride
Uniqueness
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with other molecules. The chlorine substituent can also affect the compound’s physical properties, such as solubility and boiling point, compared to its bromine, fluorine, and iodine analogs.
Propiedades
Número CAS |
41791-72-4 |
|---|---|
Fórmula molecular |
C13H10Cl2O2 |
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
2-(1-chloronaphthalen-2-yl)oxypropanoyl chloride |
InChI |
InChI=1S/C13H10Cl2O2/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3 |
Clave InChI |
FJGXMAOFWJLQOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)



![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)







